
4,4-Dimethyltellurane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyltellurane-3,5-dione is an organotellurium compound with the molecular formula C5H8O2Te. This compound is notable for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of tellurium, a relatively rare element, in its structure imparts distinctive characteristics that make it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyltellurane-3,5-dione typically involves the reaction of tellurium tetrachloride with an appropriate organic precursor under controlled conditions. One common method includes the use of dimethyl ketone as a starting material, which undergoes a series of reactions to incorporate the tellurium atom into the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions: 4,4-Dimethyltellurane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert it into lower oxidation state tellurium compounds.
Substitution: The tellurium atom can be substituted with other elements or groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are typically employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while reduction can produce tellurium metal or lower oxidation state tellurium compounds.
科学研究应用
4,4-Dimethyltellurane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it a potential candidate for studying biological systems and developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.
作用机制
The mechanism of action of 4,4-Dimethyltellurane-3,5-dione involves its interaction with molecular targets and pathways within biological systems. The tellurium atom can form bonds with various biomolecules, affecting their structure and function. This interaction can lead to the modulation of cellular processes, such as enzyme activity and signal transduction pathways, which are crucial for its potential therapeutic effects.
相似化合物的比较
Dimethyl telluride: Another organotellurium compound with similar properties but different reactivity.
Tellurium dioxide: An oxidation product of 4,4-Dimethyltellurane-3,5-dione with distinct chemical behavior.
Tellurium tetrachloride: A precursor used in the synthesis of various tellurium compounds, including this compound.
Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
60467-34-7 |
|---|---|
分子式 |
C7H10O2Te |
分子量 |
253.8 g/mol |
IUPAC 名称 |
4,4-dimethyltellurane-3,5-dione |
InChI |
InChI=1S/C7H10O2Te/c1-7(2)5(8)3-10-4-6(7)9/h3-4H2,1-2H3 |
InChI 键 |
ZDWFPVDTVJZUAO-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)C[Te]CC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


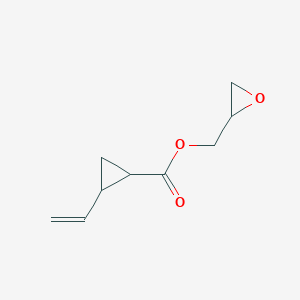
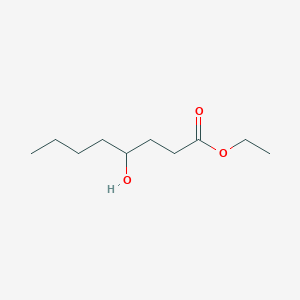


![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)

![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)
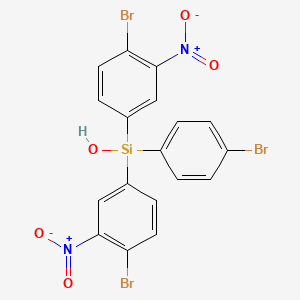
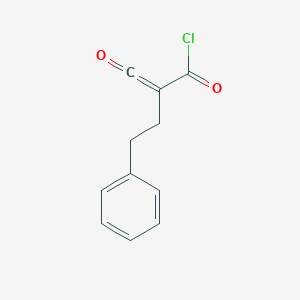
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
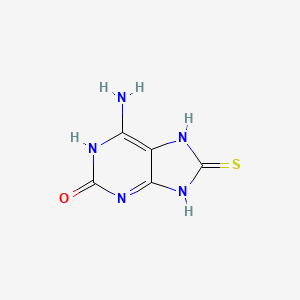
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
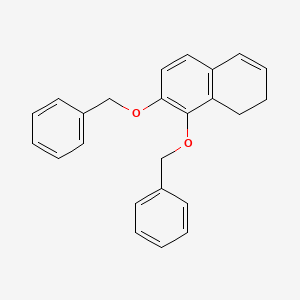
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)
